N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Activities
A series of N-phenylacetamide derivatives, including structures similar to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, were synthesized and evaluated for their antibacterial properties. These compounds showed promising results against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with specific compounds causing cell membrane rupture observed through scanning electron microscopy. Additionally, certain derivatives displayed excellent nematicidal activity against Meloidogyne incognita, suggesting potential agricultural applications (Hui Lu et al., 2020). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines, indicating their potential as cancer therapeutic agents (L. Yurttaş et al., 2015).
N-Protecting Groups and Glutaminase Inhibition
The 3,4-dimethoxybenzyl moiety has been utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides, showcasing its utility in chemical synthesis and potential in drug development processes (Evelyne Grunder-Klotz et al., 1991). Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs revealed their role as potent glutaminase inhibitors, highlighting the therapeutic potential in cancer treatment through the inhibition of kidney-type glutaminase (K. Shukla et al., 2012).
Anticonvulsant and Anticancer Properties
Compounds bearing the phenylacetamide moiety have been explored for their anticonvulsant activities, with specific derivatives showing promising results in models of maximal electroshock-induced seizures, hinting at their potential in treating epilepsy (Zeynep Aktürk et al., 2002). Moreover, the synthesis of derivatives by incorporating different heterocyclic rings has led to compounds with significant anticancer activities, particularly against melanoma cell lines, further underscoring the therapeutic versatility of N-phenylacetamide derivatives (M. Duran & Ş. Demirayak, 2012).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-9-8-14(11-17(16)24-2)15-12-25-19(20-15)21-18(22)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZZUGDZVYZKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330281 |
Source
|
Record name | N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476210-62-5 |
Source
|
Record name | N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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